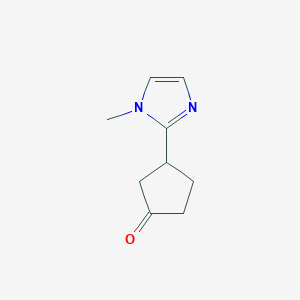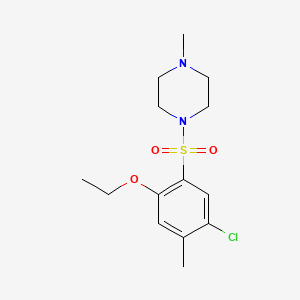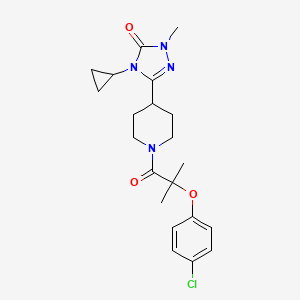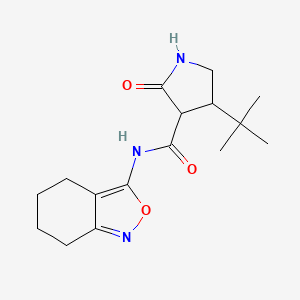
5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride is a useful research compound. Its molecular formula is C6H9Cl2NS and its molecular weight is 198.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Researchers have developed synthetic methods involving 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride as an intermediate for producing biologically active compounds. For instance, a study describes the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate for thiazole carboxylic acids, highlighting its role in the rapid synthesis of biologically significant molecules (Tu Yuanbiao et al., 2016).
Antimicrobial and Antifungal Activities
Thiazole compounds, including derivatives of 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride, have shown potential in antimicrobial and antifungal applications. A study synthesized novel thiazole compounds containing an ether structure, demonstrating certain fungicidal activities against Gibberella saubinetii and Pellicularia sasakii, indicating its potential in developing new fungicides (Qiu Li-ga, 2015).
Corrosion Inhibition
In the field of materials science, derivatives of 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride have been investigated for their corrosion inhibition properties. Research demonstrates the effectiveness of certain 1,3,4-thiadiazole derivatives in inhibiting corrosion of mild steel in acidic environments, offering insights into the design of more efficient corrosion inhibitors (F. Bentiss et al., 2007).
Synthesis of Fluorescent Chemosensors
Moreover, thiazole derivatives have been utilized in the development of fluorescent chemosensors for metal ions, showcasing the versatility of 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride in creating sensors with significant enhancements in fluorescence upon binding to specific metal ions, such as Cr3+ and Al3+ (Ji-Young Jung et al., 2012).
Drug Development
In medicinal chemistry, thiazole compounds derived from 5-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride have been synthesized and tested for various biological activities, including antimicrobial, anti-HIV-1, and receptor antagonist properties. This highlights the compound's role in the development of new therapeutic agents (A. El-Emam et al., 2004).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLKQQLYLNGRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2525788.png)
![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)


![3-[2-(2-Methyl-6-phenylmorpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2525794.png)
![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)
![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2525799.png)
![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)
